Rose bengal bis(triethylamine)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

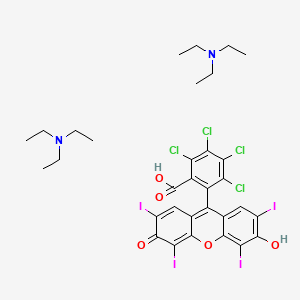

Rose bengal bis(triethylamine) is a useful research compound. Its molecular formula is C32H34Cl4I4N2O5 and its molecular weight is 1176 g/mol. The purity is usually 95%.

The exact mass of the compound Rose bengal bis(triethylamine) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Rose bengal bis(triethylamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rose bengal bis(triethylamine) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photodynamic Therapy (PDT)

Overview of PDT

Photodynamic therapy is a treatment modality that utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation, leading to cell death, particularly in cancerous tissues. Rose Bengal and its derivatives have been extensively studied for their efficacy as photosensitizers.

Mechanism of Action

RB-TEA acts by absorbing light and transferring energy to molecular oxygen, generating singlet oxygen (1O2), which is cytotoxic to tumor cells. This property makes it a suitable candidate for PDT applications, especially in treating solid tumors.

Case Studies

Recent studies have demonstrated the effectiveness of RB-TEA in PDT:

- In Vivo Studies : A study highlighted the use of RB-TEA in combination with near-infrared (NIR) light, achieving significant tumor regression with minimal side effects .

- Comparative Efficacy : RB-TEA was compared with other photosensitizers like porphyrins and silicon phthalocyanine, showing superior performance in terms of ROS generation and tumor targeting .

Photoinitiation in Polymer Chemistry

Role as a Photoinitiator

RB-TEA has been utilized as a photoinitiator in free radical polymerization processes. Its ability to generate radicals upon exposure to light makes it valuable in various applications, including 3D printing and the production of hydrogels.

Performance Metrics

- Quantum Yield : The quantum efficiency of RB-TEA has been reported to be high, making it effective even at low concentrations.

- Compatibility : Studies indicate that RB-TEA exhibits good solubility in aqueous media and compatibility with different monomers used in photopolymerization .

Applications in Industry

- 3D Printing : Research indicates that RB-TEA can be effectively used in photopolymerizable systems for 3D printing applications, providing high resolution and mechanical strength to the printed structures .

- Biomedical Applications : Its use in creating biocompatible hydrogels for tissue engineering has been explored, where it aids in the controlled release of drugs and growth factors .

Catalytic Applications

Catalytic Properties

RB-TEA has shown potential as a catalyst in organic transformations, particularly in CO2 conversion processes. Its ionic liquid-like properties enhance its catalytic efficiency.

Case Study on CO2 Conversion

- A study demonstrated that multifunctional polymers incorporating RB units could effectively catalyze the cycloaddition of CO2 to form carbonates. This application not only highlights the versatility of RB-TEA but also its role in sustainable chemistry practices .

Data Summary

属性

CAS 编号 |

91491-51-9 |

|---|---|

分子式 |

C32H34Cl4I4N2O5 |

分子量 |

1176 g/mol |

IUPAC 名称 |

N,N-diethylethanamine;2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |

InChI |

InChI=1S/C20H4Cl4I4O5.2C6H15N/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;2*1-4-7(5-2)6-3/h1-2,29H,(H,31,32);2*4-6H2,1-3H3 |

InChI 键 |

XIDSNHBKBJPAAO-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC.CCN(CC)CC.C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

规范 SMILES |

CCN(CC)CC.CCN(CC)CC.C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。